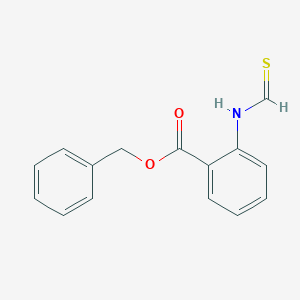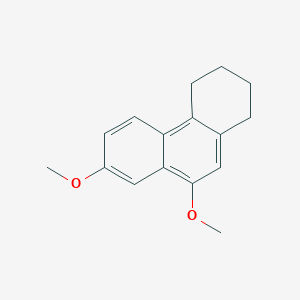![molecular formula C10H16O B14365098 (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol CAS No. 91024-35-0](/img/no-structure.png)
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethylidenebicyclo[221]heptan-2-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system with an ethylidene group at the 6-position and a methanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The ethylidene group is introduced at the 6-position through a series of reactions, including alkylation or Wittig reaction.
Hydroxylation: The methanol group is introduced at the 2-position through hydroxylation reactions, such as hydroboration-oxidation or epoxidation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group at the 2-position but lacking the ethylidene group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanol: Another bicyclic compound with different substituents.
Uniqueness
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol is unique due to the presence of both the ethylidene and methanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propiedades
| 91024-35-0 | |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(6-ethylidene-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C10H16O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,7,9-11H,3-6H2,1H3 |
Clave InChI |
JJPBMLQRJXQYQI-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CC2CC(C1C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)

![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
